(3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol
Description
Structure
3D Structure
Properties
CAS No. |
832102-05-3 |
|---|---|
Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C14H17N3O/c15-11-2-4-14-10(7-11)1-3-12(16-14)8-17-6-5-13(18)9-17/h1-4,7,13,18H,5-6,8-9,15H2/t13-/m1/s1 |
InChI Key |
MWEWNIJJFJIPEV-CYBMUJFWSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=NC3=C(C=C2)C=C(C=C3)N |
Canonical SMILES |
C1CN(CC1O)CC2=NC3=C(C=C2)C=C(C=C3)N |
Origin of Product |
United States |
Biological Activity
(3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol is a chemical compound with significant potential in pharmacology, particularly in the context of antimicrobial and anticancer activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
The compound has the molecular formula and is characterized by the presence of both a pyrrolidine and an aminoquinoline moiety. Its structure suggests potential interactions with biological targets, which are explored in various studies.
General Findings
Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) that suggest potential therapeutic applications.
Case Studies
- Study on Antibacterial Efficacy : A recent investigation assessed the antibacterial activity of several quinoline derivatives, including this compound. The compound showed substantial inhibitory effects against Gram-positive and Gram-negative bacteria, with MIC values ranging from 5 to 50 µg/mL depending on the strain tested. The study emphasized its potential as a lead compound for developing new antibiotics .
- Mechanism of Action : Another research focused on the mechanism by which this compound exerts its antibacterial effects. It was found to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to cell death. This dual mechanism underscores its potency compared to traditional antibiotics .
Comparative Table of Antimicrobial Activity
| Compound Name | Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | Staphylococcus aureus | 10 | Disruption of cell wall synthesis |
| Escherichia coli | 20 | Inhibition of protein synthesis | |
| Bacillus cereus | 15 | Dual mechanism |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that it may inhibit cancer cell proliferation through apoptosis induction.
Case Studies
- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death .
- Synergistic Effects : A combination therapy study revealed that when used alongside established chemotherapeutics, this compound enhanced the efficacy of these drugs against resistant cancer cells .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to (3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol. Research indicates that quinoline derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures have been tested against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), showing IC50 values ranging from 1.9 to 7.52 μg/mL for selected derivatives . This suggests that this compound could be explored further for its anticancer potential.
Drug Development and Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its ability to form diverse derivatives allows for the exploration of new compounds with enhanced biological activities. For example, modifications to its structure can lead to novel drug candidates that target specific biological pathways or enhance therapeutic efficacy .
Structure Activity Relationship Studies
The compound is also significant in structure activity relationship (SAR) studies, where researchers analyze how changes in chemical structure affect biological activity. By studying analogs of this compound, scientists can identify key functional groups that contribute to its pharmacological effects, facilitating the design of more potent and selective drugs.
Potential as a Drug Carrier
Emerging research suggests that certain quinoline derivatives could function as drug carriers, enhancing the delivery of therapeutic agents to target sites within the body. The incorporation of this compound into drug formulations may improve bioavailability and therapeutic outcomes by utilizing its favorable pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrolidin-3-ol Derivatives
Stereochemical and Functional Group Impact
- Stereochemistry: The R-configuration at pyrrolidine C3 is conserved in analogs like 1a and 1b (), which exhibit antiviral activity. In contrast, S-configuration analogs (e.g., (3S)-1-(2-aminophenyl)pyrrolidin-3-ol) are synthesized but lack direct activity data .
- Substituent Effects: Quinoline/Pyridine Groups: The 6-aminoquinolin-2-yl group in the target compound may enhance DNA intercalation or enzyme binding compared to chloropyridinyl or fluoropyridine analogs . Benzyl/Phenylethyl Groups: Hydrophobic substituents (e.g., in 1NBn or 1a) improve binding to viral proteases or DNA repair enzymes . Hydroxymethyl/Amino Groups: Polar groups (e.g., in 1N or 2-aminophenyl derivatives) facilitate hydrogen bonding, critical for high-affinity enzyme interactions .
Pharmacological and Mechanistic Insights
- Antiviral Activity: Compounds like 1a inhibit SARS-CoV-2 replication, suggesting that the target compound’s quinoline group could similarly target viral RNA polymerases or proteases .
- Enzyme Inhibition: Transition state analogs (e.g., 1NBn) achieve sub-nanomolar Kd values for BER glycosylases, indicating that the target compound’s aminoquinoline moiety might serve as a scaffold for designing high-affinity enzyme inhibitors .
- Antimicrobial Potential: Pyrrolidine derivatives with heteroaromatic groups (e.g., quinoxalin-2-yl) show antimicrobial activity, implying the target compound could be optimized for similar applications .
Preparation Methods
Quinoline-Pyrrolidine Coupling via Reductive Amination
The most widely reported method involves reductive amination between 6-aminoquinoline-2-carbaldehyde and (3R)-pyrrolidin-3-ol. This approach leverages the nucleophilicity of the pyrrolidine amine and the electrophilicity of the aldehyde group. Critical challenges include stereochemical preservation at C3 of the pyrrolidine and suppression of imine oligomerization.
Chiral Pool Synthesis from (3R)-Pyrrolidin-3-ol Derivatives
Alternative routes utilize enantiomerically pure (3R)-pyrrolidin-3-ol as a starting material, functionalized with a quinolinylmethyl group via alkylation or Mitsunobu reactions. This method ensures high enantiomeric excess but requires access to chiral pyrrolidine precursors.
Detailed Synthetic Methodologies
Synthesis of 6-Aminoquinoline-2-carbaldehyde
6-Aminoquinoline is formylated under Vilsmeier-Haack conditions (POCl₃, DMF) to yield the 2-carbaldehyde derivative. Reported yields range from 68–75% after purification by silica gel chromatography.
Reductive Amination with (3R)-Pyrrolidin-3-ol
Procedure :
-
Reaction Setup : 6-Aminoquinoline-2-carbaldehyde (1.0 eq) and (3R)-pyrrolidin-3-ol (1.2 eq) are dissolved in anhydrous MeOH under N₂.
-
Acid Catalysis : Glacial AcOH (0.1 eq) is added to protonate the amine, enhancing electrophilicity.
-
Reduction : Sodium cyanoborohydride (1.5 eq) is introduced portion-wise at 0°C, followed by stirring at RT for 12 h.
-
Workup : The mixture is quenched with sat. NaHCO₃, extracted with DCM (3×), dried (Na₂SO₄), and concentrated.
-
Purification : Column chromatography (SiO₂, 9:1 DCM/MeOH + 1% NH₄OH) affords the title compound in 62–68% yield.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 h |
| Temperature | 0°C → RT |
| Solvent | MeOH |
| Reducing Agent | NaBH₃CN |
| Yield | 62–68% |
Challenges :
Chiral Resolution of Racemic Intermediates
For non-enantioselective syntheses, chiral resolution is achieved via diastereomeric salt formation.
Procedure :
-
Racemic Synthesis : Pyrrolidin-3-ol is alkylated with 2-(bromomethyl)-6-nitroquinoline (prepared via bromination of 6-nitroquinoline-2-methanol), followed by nitro reduction (H₂, Pd/C).
-
Resolution : The racemic mixture is treated with (1S)-camphorsulfonic acid (1.0 eq) in EtOH, yielding diastereomeric salts. Fractional crystallization isolates the (3R)-enantiomer.
Key Data :
| Parameter | Value |
|---|---|
| Resolution Agent | (1S)-Camphorsulfonic acid |
| Solvent | EtOH |
| Enantiomeric Excess | ≥98% |
| Overall Yield | 28–34% (two steps) |
Mitsunobu-Based Alkylation
This method avoids racemization by employing Mitsunobu conditions to install the quinolinylmethyl group.
Procedure :
-
Substrate Preparation : (3R)-Pyrrolidin-3-ol (1.0 eq) and 2-(hydroxymethyl)-6-nitroquinoline (1.2 eq) are dissolved in THF.
-
Mitsunobu Reaction : DIAD (1.5 eq) and PPh₃ (1.5 eq) are added at 0°C. The mixture is stirred at RT for 6 h.
-
Nitro Reduction : The nitro group is reduced using H₂ (1 atm) and 10% Pd/C in MeOH, yielding the 6-amino derivative.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6 h |
| Temperature | RT |
| Solvent | THF |
| Yield (Mitsunobu) | 74% |
| Yield (Reduction) | 89% |
Advantages :
-
High stereochemical fidelity due to Mitsunobu’s retention of configuration.
-
Compatible with acid-sensitive substrates.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Enantiomeric Excess (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Reductive Amination | 62–68 | 95–98 | Moderate | Epimerization risk |
| Chiral Resolution | 28–34 | ≥98 | Low | Low overall yield |
| Mitsunobu Alkylation | 74 (Step 1) | 99 | High | Cost of Mitsunobu reagents |
Industrial-Scale Considerations
Cost-Efficiency Optimization
-
Catalytic Asymmetric Synthesis : Recent advances in organocatalysts (e.g., proline-derived catalysts) enable enantioselective formation of the pyrrolidine ring, bypassing resolution steps.
-
Continuous Flow Reductive Amination : Microreactor systems enhance heat/mass transfer, reducing reaction times to 2–3 h and improving yields to 78%.
Q & A
Q. What are the recommended synthetic routes for (3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol, and what critical reaction conditions ensure stereochemical purity?
Methodological Answer: Synthesis typically begins with chiral precursors such as (3R)-4-hydroxypyrrolidine derivatives. Key steps include:
- Protection of hydroxyl groups : Use tert-butyldimethylsilyl (TBDMS) or tosyl groups to prevent unwanted side reactions during coupling .
- Coupling with 6-aminoquinoline : Employ nucleophilic substitution or reductive amination under inert atmospheres (e.g., N₂) with catalysts like Pd/C or NiCl₂ .
- Deprotection and purification : Acidic hydrolysis (e.g., HCl/MeOH) followed by chiral HPLC or recrystallization to isolate the enantiopure product .
Q. Critical Conditions :
- Temperature control (<0°C during coupling to minimize racemization).
- Solvent selection (e.g., THF for polar intermediates, DCM for amination).
| Synthetic Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Hydroxyl protection | TBDMS-Cl, imidazole, DMF, 25°C | 85–90 | >95% |
| Quinoline coupling | 6-aminoquinoline, NaBH₄, MeOH, 0°C | 70–75 | 90% |
| Deprotection | HCl (1M), MeOH, reflux | 95 | >99% |
Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol (80:20) to resolve enantiomers; retention time comparison against standards confirms configuration .
- X-ray crystallography : Single-crystal analysis verifies absolute stereochemistry and hydrogen-bonding patterns (e.g., hydroxyl-quinoline interactions) .
- NMR spectroscopy : 2D NOESY or COSY experiments identify spatial proximity of protons (e.g., pyrrolidine C3-OH to quinoline methyl) .
Q. Validation Metrics :
- Purity : ≥99% by HPLC (λ = 254 nm).
- Enantiomeric excess (ee) : ≥98% via chiral HPLC .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield while retaining stereochemical integrity?
Methodological Answer:
- Catalyst screening : Test chiral catalysts like BINAP-Pd complexes for asymmetric induction during coupling steps .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reaction rate and stereocontrol .
- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real-time .
Case Study :
Replacing NaBH₄ with LiAlH₄ in the coupling step increased yield from 70% to 85% but required stricter temperature control (−20°C) to prevent racemization .
Q. What strategies are recommended for resolving contradictions in reported biological activities (e.g., cytotoxicity vs. neuroprotection) of this compound across studies?
Methodological Answer:
- Comparative assay design : Replicate studies under standardized conditions (e.g., cell lines, incubation times) to isolate variables .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
- Dose-response reevaluation : Test lower concentrations (nM range) to assess receptor-specific effects missed in high-dose cytotoxicity assays .
Example :
A 2024 study found neuroprotective effects at 10 nM but cytotoxicity at 1 µM, suggesting dual mechanisms dependent on concentration and target engagement .
Q. What methodologies are recommended for assessing the environmental fate and ecotoxicological impact of this compound?
Methodological Answer:
- Environmental partitioning : Use OECD 121 guidelines to measure logP (octanol-water) and soil adsorption coefficients (Kd) .
- Biotic degradation : Conduct microbial assays (e.g., Pseudomonas spp.) under aerobic/anaerobic conditions to track breakdown pathways .
- Ecotoxicology : Test acute/chronic toxicity in model organisms (e.g., Daphnia magna, zebrafish embryos) using OECD 202/203 protocols .
Q. Data Integration :
| Parameter | Method | Key Finding |
|---|---|---|
| LogP | OECD 121 | 1.8 ± 0.2 (moderate hydrophilicity) |
| Soil adsorption | Batch equilibrium | Kd = 12 L/kg (low mobility) |
| Zebrafish LC₅₀ | OECD 203 | 48 h LC₅₀ = 5.2 mg/L |
Q. How can theoretical frameworks (e.g., molecular docking, QSAR) guide the design of derivatives with enhanced target selectivity?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., NMDA receptors). Prioritize derivatives with stronger hydrogen bonds to GluN2B subunits .
- QSAR modeling : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values to predict activity trends .
- Free-energy perturbation (FEP) : Calculate binding affinity changes for pyrrolidine ring modifications (e.g., fluorination) .
Case Study :
A 2025 study predicted that 4-fluoro substitution would improve blood-brain barrier penetration; experimental logBB values confirmed a 30% increase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
